molecular formula C26H23N3O6 B12513315 Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester

Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B12513315
M. Wt: 473.5 g/mol
InChI Key: AKULWOSCWBWNTN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name, 2,5-dioxopyrrolidin-1-yl 3-[(3-{2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]propanoate , reflects its polycyclic backbone and functional groups. The CAS registry number 1787252-03-2 uniquely identifies it in chemical databases. Key molecular descriptors include a molecular formula of C₂₆H₂₃N₃O₆ and a molecular weight of 473.48 g/mol .

Table 1: Nomenclature and Molecular Descriptors

Property Value
CAS Registry Number 1787252-03-2
IUPAC Name 2,5-dioxopyrrolidin-1-yl 3-[(3-{2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]propanoate
Molecular Formula C₂₆H₂₃N₃O₆
Molecular Weight 473.48 g/mol

The systematic name delineates three critical components: a dibenzazocine moiety , an amide-linked oxopropyl chain , and a pyrrolidinyl ester terminus . The numbering system in the azatricyclo segment specifies fused ring positions, while the suffix -dioxo denotes ketone groups.

Structural Components: Dibenzazocine Moiety, Pyrrolidinyl Ester, and Amide Linkages

The compound’s architecture combines a didehydrodibenzazocine core with peripheral functional groups. The dibenzazocine system (C₁₆H₁₀N) consists of two benzene rings fused to an azocine ring, with unsaturation at positions 11 and 12. The amide linkage bridges the azocine moiety to a succinimide ester via a three-carbon chain, as evidenced by the SMILES string O=C(CCC(NCCC(N1C2=C(C#CC3=C(C1)C=CC=C3)C=CC=C2)=O)=O)ON4C(CCC4=O)=O .

Table 2: Key Structural Features

Component Description
Dibenzazocine Core Tricyclic system with fused benzene rings and an azocine ring; unsaturation at C11-C12
Amide Linkage Connects azocine to oxopropyl chain via -NCCC(=O)-
Pyrrolidinyl Ester 2,5-dioxo-1-pyrrolidinyl group esterified to butanoic acid

The pyrrolidinyl ester (C₄H₄NO₂) introduces rigidity and electron-withdrawing effects, potentially influencing reactivity and solubility. The amide bond’s planar geometry may facilitate intermolecular interactions, such as hydrogen bonding with biological targets.

Comparative Analysis with Related Aza-Polycyclic Compounds

This compound shares structural motifs with other aza-polycyclic systems, such as 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-4,7,10,13-tetraoxa-17-azaeicosanoic acid (CAS 2110448-99-0), which features a similar dibenzazocine core but substitutes the pyrrolidinyl ester with a polyethylene glycol (PEG) chain.

Table 3: Comparative Structural Features

Compound Core Structure Functional Groups Molecular Weight
CAS 1787252-03-2 Dibenzazocine Pyrrolidinyl ester, amide 473.48 g/mol
CAS 2110448-99-0 Dibenzazocine PEG chain, carboxylic acid 552.62 g/mol

The presence of the pyrrolidinyl ester in CAS 1787252-03-2 contrasts with the PEG-acid in CAS 2110448-99-0, suggesting divergent applications—the former in targeted drug delivery (due to ester reactivity) and the latter in solubility enhancement. Both compounds utilize the dibenzazocine system’s aromaticity and conformational rigidity, which are advantageous for binding to hydrophobic pockets in biomolecules.

The amide linkage in CAS 1787252-03-2 is structurally analogous to that in 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid hydrazide (CID 3079244), though the latter replaces the azocine with a thiadiazole ring. This substitution alters electronic properties, with the thiadiazole’s electron-deficient nature contrasting with the azocine’s aromatic stabilization.

Properties

Molecular Formula

C26H23N3O6

Molecular Weight

473.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-4-oxobutanoate

InChI

InChI=1S/C26H23N3O6/c30-22(11-14-26(34)35-29-24(32)12-13-25(29)33)27-16-15-23(31)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,27,30)

InChI Key

AKULWOSCWBWNTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Cyclization of Biphenyl Precursors

The dibenzazocine moiety is synthesized via intramolecular Friedel-Crafts acylation or transition metal-catalyzed cyclization. A representative protocol involves:

Step Reagents/Conditions Yield Source
Biphenyl substrate preparation 2-bromo-N-(3-bromophenyl)acetamide, Pd(OAc)₂, Xantphos 78%
Cyclization CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C, 24h 65%
Purification Silica gel chromatography (EtOAc/hexanes, 1:4) -

This method avoids harsh acidic conditions, preserving the azocine ring’s unsaturated structure.

Butanoic Acid Derivative Preparation

Michael Addition for 3-Oxopropylamino Linkage

The 3-oxopropylamino bridge is introduced via Michael addition between acryloyl chloride and a primary amine intermediate:

Component Role Conditions Yield Source
Acryloyl chloride Electrophile CH₂Cl₂, 0°C→RT, 6h 82%
Amine intermediate Nucleophile Triethylamine (2.5 eq) -
Workup Aqueous NaHCO₃ extraction -

Excess acryloyl chloride is quenched with methanol to prevent over-alkylation.

Oxidative Formation of 4-Oxobutanoic Acid

The butanoic acid segment is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO:

Oxidant Solvent Time Yield Purity Source
TEMPO/NaClO H₂O/CH₂Cl₂ 3h 88% 95%
Jones reagent Acetone 1h 76% 89%

TEMPO-based oxidation is preferred for reduced environmental impact and higher selectivity.

Pyrrolidinyl Ester Coupling

NHS/EDC-Mediated Esterification

The 2,5-dioxo-1-pyrrolidinyl ester is introduced via carbodiimide coupling:

Reagent Molar Ratio Solvent Time Yield Source
EDC 1.2 eq DMF 12h 68%
NHS 1.5 eq DMF 12h -
Workup Precipitation (ice-cold ether) - 92% purity

Side products from NHS dehydration are minimized by maintaining pH 6–7.

Alternative Benziodazolone-Mediated Esterification

Benziodazolone reagents enable esterification under milder conditions:

Parameter Conditions Advantage Source
Reagent 5a (1.1 eq) No DMAP required
Solvent CH₃CN, RT Shorter reaction time (2h)
Yield 74% Higher regioselectivity

This method avoids carbodiimide-related side reactions but requires anhydrous conditions.

Integrated Multi-Step Protocols

Large-Scale Synthesis (Industrial Perspective)

A patented route combines the above steps with process optimization:

Step Key Feature Scale Yield Source
Dibenzazocine synthesis Continuous flow reactor 10 kg/batch 71%
Esterification In situ NHS activation 10 kg/batch 63%
Purification Crystallization (EtOH/H₂O) - 99.5% purity

This protocol reduces Pd catalyst loading to 0.5 mol% via ligand engineering.

Laboratory-Scale Optimization

Academic labs report improved yields using microwave-assisted steps:

Reaction Microwave Conditions Yield Increase Source
Cyclization 150°C, 30 min 78% → 85%
Esterification 80°C, 20 min 68% → 75%

Microwave irradiation enhances reaction rates while reducing epimerization.

Analytical and Purification Methods

Chromatographic Techniques

Method Conditions Purpose Source
HPLC C18 column, 0.1% TFA/MeCN Purity assessment (>98%)
Flash chromatography SiO₂, gradient EtOAc/hexanes Intermediate isolation

Spectroscopic Characterization

Technique Key Signals Confirmation Source
¹H NMR δ 7.2–7.8 (m, aromatic), δ 2.5–3.2 (m, propyl) Dibenzazocine linkage
HRMS m/z 473.4773 [M+H]⁺ Molecular formula (C₂₆H₂₃N₃O₆)

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield new esters or amides.

Scientific Research Applications

Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

    Alter Cellular Signaling Pathways: Affecting processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups LogP* Solubility (mg/mL)
Target Compound C26H24N4O6 488.50 Dibenzazocine, Pyrrolidinyl ester 2.8 <0.1 (DMSO)
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid (1619908-20-1) C19H17NO3 307.34 Carboxylic acid, Dibenzazocine 1.5 0.5 (Water)
M19 (Hexanoyl ester variant) C28H28N4O6 516.55 Dibenzazocine, Hexanoyl ester 3.5 <0.1 (DMSO)
4-[(4-Methylphenyl)amino]-4-oxobutanoic acid methyl ester (86396-51-2) C12H15NO3 221.26 Methyl ester, Aromatic amine 1.2 2.0 (Ethanol)

*LogP values estimated using PubChem and ChemAxon tools.

Key Research Findings

Ester Reactivity : The 2,5-dioxo-1-pyrrolidinyl ester in the target compound facilitates efficient coupling reactions in drug-conjugation strategies, as seen in M18 synthesis .

Chain Length Effects: Analogues with longer ester chains (e.g., hexanoyl in M19) show improved cellular uptake but require balancing with solubility limitations .

Biological Activity

Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester (CAS No. 1787252-03-2) is a complex organic compound notable for its unique dibenzazocine core structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N3O6C_{26}H_{23}N_{3}O_{6}, with a molecular weight of 473.48 g/mol. The structure includes functional groups that are believed to contribute to its biological activity, particularly in inhibiting specific enzymes and modulating receptor interactions.

PropertyValue
Molecular FormulaC26H23N3O6
Molecular Weight473.48 g/mol
CAS Number1787252-03-2
Purity>98% (HPLC)
Storage Conditions-20°C, in dark place

The mechanism of action for Butanoic acid derivatives often involves the inhibition of key enzymes or the modulation of receptor activity. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways.

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : The compound could interact with various receptors, potentially influencing pathways related to pain and inflammation.

Antimicrobial Activity

Research has indicated that derivatives of butanoic acid compounds exhibit significant antimicrobial properties. A study evaluating the antimicrobial effects of similar compounds found that several derivatives showed high activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AHighModerate
Compound BModerateHigh
Compound CHighHigh

Anti-inflammatory Effects

In vitro studies have demonstrated that Butanoic acid derivatives can reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Inhibition of COX Enzymes : A study published in a peer-reviewed journal reported that a derivative similar to Butanoic acid significantly inhibited COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis.
  • Evaluation of Antimicrobial Properties : In another study, various analogs were tested against a panel of bacterial strains, where some exhibited potent activity comparable to standard antibiotics.

Q & A

Basic: What are the optimal synthetic conditions for this compound?

Methodological Answer:
The synthesis involves coupling the dibenzazocin core with a pyrrolidinyl ester via an amide linkage. Key steps include:

  • Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with NHS esters to activate the carboxylic acid group, ensuring efficient amide bond formation .
  • Solvent System : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates. Reflux conditions (60–80°C) are typically employed for 12–24 hours .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., amide NH at δ 8–10 ppm, aromatic protons in dibenzazocin at δ 6.5–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals and assign connectivity between the pyrrolidinyl ester and dibenzazocin moieties .
  • IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and ester groups (C=O at ~1740 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments matching the expected structure .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/contact. The compound may irritate skin/mucous membranes .
  • First Aid : Immediate rinsing with water for eye/skin exposure. Seek medical attention and provide the SDS (CAS 1619908-20-1) to healthcare providers .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as ester groups may require specialized treatment .

Advanced: How can contradictions in NMR data be resolved?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria in the amide bond (cis/trans) can split signals. Variable-temperature NMR (VT-NMR) at 25–60°C stabilizes conformers for clearer assignments .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents may shift NH protons due to hydrogen bonding .
  • Cross-Validation : Use complementary techniques like X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., DFT calculations) .

Advanced: How can computational models predict reactivity or byproduct formation?

Methodological Answer:

  • Reaction Pathway Simulation : Employ density functional theory (DFT) to model transition states and identify competing pathways (e.g., ester hydrolysis vs. amide degradation) .
  • Machine Learning : Train models on reaction databases to predict byproducts (e.g., dimerization via unreacted NHS esters) .
  • In Silico Screening : Use tools like Gaussian or ORCA to optimize reaction conditions (temperature, solvent) for minimal side reactions .

Advanced: How to design experiments for identifying synthetic byproducts?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase chromatography with a C18 column and tandem MS to separate and fragment byproducts. Compare fragmentation patterns to known libraries .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at reactive sites (e.g., amide nitrogen) to trace unexpected bond formations .
  • Kinetic Studies : Monitor reaction progress via time-resolved sampling to detect transient intermediates (e.g., NHS-activated ester peaks at m/z 220–250) .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Intermediate Stabilization : Protect amine groups (e.g., Fmoc) during esterification steps to prevent side reactions .
  • Flow Chemistry : Implement continuous flow systems for precise control of reaction parameters (residence time, mixing) in coupling steps .
  • Design of Experiments (DoE) : Use factorial designs to test variables (molar ratios, catalysts) and identify optimal conditions via response surface modeling .

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV/visible), and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC .
  • Degradant Identification : Isolate major degradants (e.g., hydrolyzed ester) using preparative TLC and characterize via NMR/MS .
  • Stabilizers : Test antioxidants (BHT) or desiccants in lyophilized formulations to extend shelf life .

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